Tubiferolide methyl ester
Description
Tubiferolide methyl ester is a cycloartane-type triterpenoid first isolated from Gardenia tubifera () and later identified in Schisandra species (). Structurally, it belongs to the 9,19-cyclolanostane family, characterized by a cyclopropane ring at C-9 and C-10 and a methyl ester group at C-24 (). Its isolation involves chromatographic techniques, and structural elucidation relies on NMR (¹H, ¹³C) and mass spectrometry (). The compound exhibits cytotoxic properties, though specific IC₅₀ values remain underexplored ().
Properties
Molecular Formula |
C31H46O4 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-14-[(2R)-6-methylhept-5-en-2-yl]-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate |
InChI |
InChI=1S/C31H46O4/c1-19(2)9-8-10-20(3)22-11-13-29(6)24-17-23-26(21(4)27(33)35-23)31(14-12-25(32)34-7)18-30(24,31)16-15-28(22,29)5/h9,20,22-24,26H,4,8,10-18H2,1-3,5-7H3/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 |
InChI Key |
CLKPXYYJFFVZSE-NOYYCYTFSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubiferolide methyl ester typically involves the extraction of natural products from plant sources, followed by purification and structural elucidation using techniques such as NMR spectroscopy
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from plant materials, followed by chromatographic purification. Advances in synthetic biology and metabolic engineering could potentially enable the production of this compound through microbial fermentation, although this approach has not been specifically reported for this compound.
Chemical Reactions Analysis
Types of Reactions
Tubiferolide methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of esters include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as Grignard reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield more oxidized triterpenoids, while reduction could produce more reduced derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying triterpenoid synthesis and reactivity.
Biology: For its cytotoxic effects on cancer cell lines, including breast and lung cancer cells.
Medicine: As a potential anti-HIV-1 agent due to its inhibitory effects on the virus.
Mechanism of Action
The mechanism of action of tubiferolide methyl ester involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but its activity against cancer cells and HIV-1 suggests it may interact with key proteins involved in these diseases .
Comparison with Similar Compounds
Structural Similarities and Differences
Tubiferolide methyl ester shares a cycloartane skeleton with other triterpenoids but differs in functional group substitutions and oxidation patterns. Key analogs include:
Key Observations :
- Functional Groups : Tubiferolide and coronalolide methyl esters both have a C-24 methyl ester, but coronalolide includes an additional hydroxyl group at C-25 ().
- Biological Activity : Cyclograndisolide’s lactone moiety correlates with antifungal activity, while Ambonic Acid’s free carboxylic acid enhances antiproliferative effects (). This compound’ cytotoxicity may stem from its ester group and hydroxylation pattern, though further studies are needed ().
Physicochemical Properties
- Polarity: Hydroxyl groups at C-16 and C-20 increase polarity compared to non-hydroxylated analogs.
- Stability : The methyl ester at C-24 may enhance stability compared to free acids (e.g., Ambonic Acid) under acidic conditions.
Cytotoxicity and Pharmacological Potential
This compound was evaluated for cytotoxicity against cancer cell lines, though quantitative data (e.g., IC₅₀) are absent in available literature (). In contrast, Ambonic Acid shows antiproliferative effects with IC₅₀ values in the micromolar range ().
Ecological and Chemotaxonomic Significance
The presence of this compound in Gardenia and Schisandra species highlights its role as a chemotaxonomic marker for these plants ().
Q & A
Q. What methodologies are commonly employed to synthesize Tubiferolide methyl ester in laboratory settings?
Synthesis typically involves transesterification, where ester groups are modified using catalysts (e.g., KOH, NaOH) under controlled temperatures (25–120°C) . Key steps include optimizing molar ratios of reactants, selecting homogeneous catalysts, and isolating the product via solvent extraction or distillation. Experimental protocols should reference established procedures for analogous methyl esters, ensuring reproducibility through detailed documentation of reaction parameters .
Q. How is the purity of this compound validated post-synthesis?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying methyl ester content and identifying impurities. For example, methyl ester compositions are analyzed using retention time matching and spectral libraries, with purity thresholds often exceeding 96% under optimized conditions . Researchers should report retention indices, peak areas, and calibration curves to ensure accuracy .
Q. What are the critical parameters influencing the stability of this compound during storage?
Stability studies should assess temperature, light exposure, and humidity. Accelerated degradation experiments (e.g., 40°C/75% relative humidity) can predict shelf-life, while spectroscopic methods (FTIR, NMR) monitor structural integrity. Comparative data from similar esters suggest antioxidant additives may mitigate oxidation .
Advanced Research Questions
Q. How can Taguchi experimental design optimize this compound synthesis?
The Taguchi method uses orthogonal arrays (e.g., L9) to evaluate parameter interactions efficiently. For methyl esters, critical factors include catalyst concentration (most influential), reaction temperature, and molar ratios . Signal-to-noise (S/N) ratios identify optimal levels (e.g., 1.5 wt% KOH at 60°C), while ANOVA quantifies parameter contributions (e.g., catalyst concentration accounts for >77% variance in yield) . Validation runs under predicted conditions often achieve >96% yield .
Q. How should contradictory data on reaction yields be resolved across studies?
Discrepancies often arise from uncontrolled variables (e.g., catalyst purity, mixing efficiency). Researchers should conduct sensitivity analyses, replicate experiments under standardized conditions, and apply statistical tools (e.g., t-tests, confidence intervals) to isolate confounding factors . Meta-analyses of published datasets can identify trends obscured in individual studies .
Q. What advanced analytical techniques differentiate structural isomers of this compound?
Nuclear Overhauser Effect Spectroscopy (NOESY) and chiral chromatography resolve stereoisomers, while high-resolution MS/MS fragments ions to confirm branching patterns. Comparative studies with synthetic standards are essential to avoid misidentification .
Q. How do solvent systems influence the catalytic efficiency of transesterification for this compound?
Polar aprotic solvents (e.g., DMSO) enhance catalyst activity but may complicate purification. Kinetic studies using UV-Vis or in situ FTIR track reaction progress, revealing solvent effects on activation energy . Solvent-free systems are increasingly explored to improve sustainability .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing parameter interactions in this compound synthesis?
Multivariate regression and response surface methodology (RSM) model nonlinear relationships. For example, central composite designs (CCD) can map yield contours across temperature and catalyst concentration gradients, identifying synergistic effects . Software like QUALITEK-4 automates Taguchi-based optimization .
Q. How can researchers ensure reproducibility in scaled-up this compound production?
Scale-up protocols must address heat transfer limitations and mixing heterogeneity. Computational fluid dynamics (CFD) simulations predict reactor performance, while pilot studies validate batch consistency using HPLC or GC-MS .
Q. What are best practices for reporting experimental data on this compound?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
